molecular formula C10H14S B088744 2-(Phenylthio)butane CAS No. 14905-79-4

2-(Phenylthio)butane

Cat. No. B088744
CAS RN: 14905-79-4
M. Wt: 166.29 g/mol
InChI Key: YKLUJQMOFAXHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylthio)butane, also known as PTB, is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 2-(Phenylthio)butane is not fully understood. However, it has been proposed that 2-(Phenylthio)butane exerts its biological activities by modulating various signaling pathways in cells. For example, 2-(Phenylthio)butane has been found to activate the p38 MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. In addition, 2-(Phenylthio)butane has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

2-(Phenylthio)butane has been found to exhibit various biochemical and physiological effects. For example, 2-(Phenylthio)butane has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 2-(Phenylthio)butane has also been found to inhibit the activity of various enzymes, such as tyrosinase and cyclooxygenase-2 (COX-2), which are involved in the regulation of melanin synthesis and inflammation, respectively.

Advantages And Limitations For Lab Experiments

2-(Phenylthio)butane has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, 2-(Phenylthio)butane exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to the use of 2-(Phenylthio)butane in lab experiments. For example, 2-(Phenylthio)butane has low solubility in water, which may limit its use in certain experimental setups. In addition, 2-(Phenylthio)butane has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

For research on 2-(Phenylthio)butane include elucidating its mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring its potential as a lead compound for drug development.

Synthesis Methods

The synthesis of 2-(Phenylthio)butane involves the reaction between 2-chlorobutane and thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via an S N 2 mechanism, resulting in the formation of 2-(Phenylthio)butane as the main product. The yield of 2-(Phenylthio)butane can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reactants, and the reaction time.

Scientific Research Applications

2-(Phenylthio)butane has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-(Phenylthio)butane is in the treatment of cancer. 2-(Phenylthio)butane has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 2-(Phenylthio)butane has been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing their resistance.
2-(Phenylthio)butane has also been found to exhibit antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This property of 2-(Phenylthio)butane makes it a potential candidate for the development of new antifungal drugs.

properties

CAS RN

14905-79-4

Product Name

2-(Phenylthio)butane

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

butan-2-ylsulfanylbenzene

InChI

InChI=1S/C10H14S/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

YKLUJQMOFAXHHI-UHFFFAOYSA-N

SMILES

CCC(C)SC1=CC=CC=C1

Canonical SMILES

CCC(C)SC1=CC=CC=C1

Other CAS RN

14905-79-4

Origin of Product

United States

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